6-溴-4-肼基-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

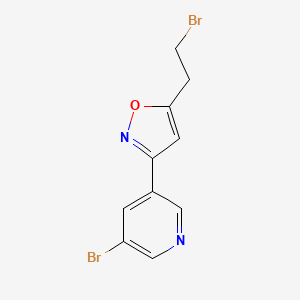

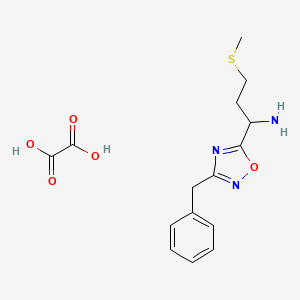

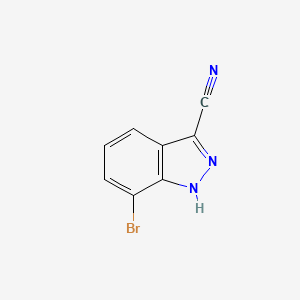

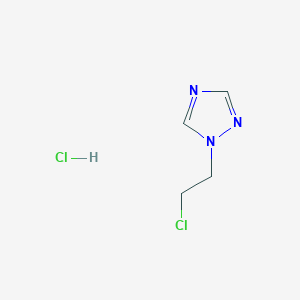

6-Bromo-4-hydrazinyl-1H-indazole is a chemical compound with the molecular formula C7H7BrN4 . It is characterized by a bromine atom attached to a 4-hydrazinyl-1H-indazole scaffold. The compound’s structure consists of a five-membered indazole ring fused with a pyrazole ring, and the hydrazine group provides reactivity and potential biological activity .

Synthesis Analysis

- Cyclization to Form 6-Bromo-4-hydrazinyl-1H-indazole : The 2-bromo-6-fluorobenzaldehyde is further reacted with hydrazine hydrate to form the desired 6-bromo-4-hydrazinyl-1H-indazole .

Molecular Structure Analysis

The molecular structure of 6-Bromo-4-hydrazinyl-1H-indazole consists of a fused indazole-pyrazole ring system. The bromine atom is attached to the indazole ring, and the hydrazine group is positioned at the 4-position. The compound’s molecular weight is 227.06 g/mol .

科学研究应用

Anticancer Activity

“6-Bromo-4-hydrazinyl-1H-indazole” derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown inhibitory activity against various human cancer cell lines, including liver, breast, and leukemia cells. The assessment was conducted using the MTT reduction assay, which measures cell viability .

Antiangiogenic Properties

Some derivatives of “6-Bromo-4-hydrazinyl-1H-indazole” have demonstrated significant antiangiogenic activity. This is crucial in cancer treatment as it involves inhibiting the formation of new blood vessels that tumors need to grow. Compounds were tested against proangiogenic cytokines like TNFα, VEGF, EGF, IGF1, TGFb, and leptin .

Antioxidant Effects

The antioxidant properties of “6-Bromo-4-hydrazinyl-1H-indazole” derivatives have been explored through their radical scavenging activities. Compounds were screened for their ability to scavenge DPPH, hydroxyl, and superoxide radicals, with some showing significant activity comparable to ascorbic acid .

Synthetic Methodologies

Recent advancements in synthetic approaches for indazole derivatives, including “6-Bromo-4-hydrazinyl-1H-indazole”, have been summarized. These methodologies involve transition metal-catalyzed reactions, reductive cyclization reactions, and catalyst-free syntheses, highlighting the versatility of indazoles in medicinal chemistry .

Molecular Docking Insights

In silico molecular docking analyses have provided structural insights into the interaction of indazole derivatives with biological targets. This computational approach helps in understanding the anti-TNFα effect exhibited by these compounds, which is valuable for drug design and discovery .

Chemotherapy Drug Development

The role of “6-Bromo-4-hydrazinyl-1H-indazole” in the advancement of chemotherapy drug discovery is notable. Strategies to block cell division by affecting the mitotic spindle are a major area of research, and indazole derivatives are contributing to this field by offering potential new drugs with fewer side effects .

安全和危害

作用机制

Target of Action

6-Bromo-4-hydrazinyl-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications and are known to act as selective inhibitors of phosphoinositide 3-kinase δ . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for cancer treatment .

Mode of Action

Indazole compounds are known to interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation of the target protein, potentially altering its function and leading to therapeutic effects .

Biochemical Pathways

The biochemical pathways affected by 6-Bromo-4-hydrazinyl-1H-indazole are likely to be those involving phosphoinositide 3-kinase δ . This enzyme is involved in several signaling pathways that regulate cellular functions. By inhibiting this enzyme, 6-Bromo-4-hydrazinyl-1H-indazole could potentially disrupt these pathways, leading to a variety of downstream effects .

Pharmacokinetics

The compound’s molecular weight (22706 g/mol) and its structural properties suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 6-Bromo-4-hydrazinyl-1H-indazole’s action would depend on the specific context in which it is used. Given its potential role as an inhibitor of phosphoinositide 3-kinase δ, it could potentially have anti-cancer effects by inhibiting cell growth and proliferation .

属性

IUPAC Name |

(6-bromo-1H-indazol-4-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4/c8-4-1-6(11-9)5-3-10-12-7(5)2-4/h1-3,11H,9H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUIWXXULJERGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)NN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine](/img/structure/B1379852.png)

![4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379853.png)